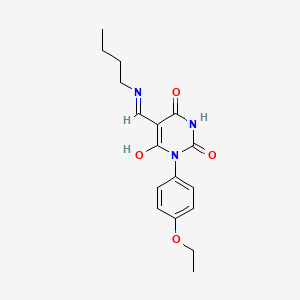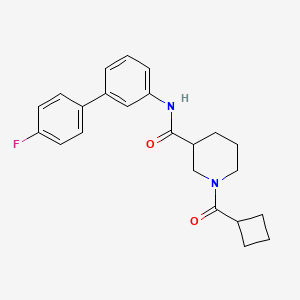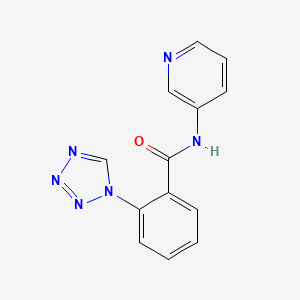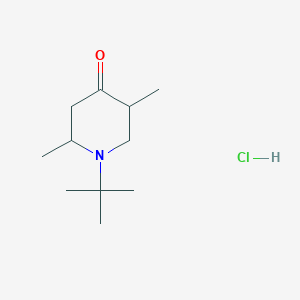![molecular formula C10H15N5O B6129291 2-[4-(2-PYRIMIDINYL)PIPERAZINO]ACETAMIDE](/img/structure/B6129291.png)
2-[4-(2-PYRIMIDINYL)PIPERAZINO]ACETAMIDE
概要
説明
2-[4-(2-Pyrimidinyl)piperazino]acetamide is a compound that belongs to the class of pyrimidino piperazinyl acetamides. These compounds are known for their diverse biological activities, including antimicrobial and antimycobacterial properties . The structure of this compound consists of a pyrimidine ring attached to a piperazine moiety, which is further connected to an acetamide group .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 2-[4-(2-Pyrimidinyl)piperazino]acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-[4-(2-Pyrimidinyl)piperazino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
科学的研究の応用
2-[4-(2-Pyrimidinyl)piperazino]acetamide has several scientific research applications, including:
作用機序
The mechanism of action of 2-[4-(2-Pyrimidinyl)piperazino]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of various microorganisms by interfering with their cellular processes. It may target enzymes involved in DNA replication or protein synthesis, leading to the disruption of essential metabolic pathways . The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit key enzymes is a significant factor in its biological activity .
類似化合物との比較
2-[4-(2-Pyrimidinyl)piperazino]acetamide can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)-N-(4,6-diarylpyrimidin-2-yl)acetamides: These compounds also exhibit antimicrobial properties but may differ in their spectrum of activity and potency.
N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide: Similar in structure but with a fluorophenyl group, which may alter its biological activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the pyrimidine and piperazine moieties, which contribute to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-9(16)8-14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2,(H2,11,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCADLYDUWBWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6129219.png)
![methyl 3-chloro-6-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B6129222.png)
![3-bromo-4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B6129242.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6129251.png)
![Ethyl 1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-(2-methoxyethyl)piperidine-3-carboxylate](/img/structure/B6129259.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)



![propyl 2-[(2,4-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6129298.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-3-phenyl-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B6129306.png)
![2-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6129319.png)
